molecular formula C6H5ClN2 B11751572 4-Chloro-2-vinylpyrimidine

4-Chloro-2-vinylpyrimidine

Cat. No.: B11751572
M. Wt: 140.57 g/mol
InChI Key: FNWCYMQLBUDFMP-UHFFFAOYSA-N
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Description

4-Chloro-2-vinylpyrimidine is a high-value chemical reagent designed for advanced organic synthesis and drug discovery research. This compound features two distinct reactive sites: an electron-deficient vinyl group and a halogen substituent on the pyrimidine ring. This unique structure allows it to serve as a key synthetic intermediate for the development of novel chemical entities, particularly in the construction of disubstituted heterocyclic systems that are core structures in many pharmaceutical compounds . The primary research application of this compound leverages its susceptibility to conjugate (Michael) addition reactions. Its vinyl group readily undergoes addition with a range of N-, O-, and S-centered nucleophiles, enabling the efficient introduction of various functional groups to create 4-(2-substituted ethyl)pyrimidine derivatives . Following this, the 2-chloro substituent can be selectively displaced in a subsequent nucleophilic aromatic substitution step, for instance with amines such as N-methylpiperazine, to yield complex, disubstituted final products . This sequential functionalization strategy makes this compound an exceptionally versatile and powerful building block for generating diverse compound libraries for biological screening. Intended Use: This product is intended for research and development purposes only in a laboratory setting. It is strictly for use by qualified chemists. It is not for diagnostic or therapeutic use, nor for human consumption. Handling and Storage: Store in a cool, dry place under inert atmosphere. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClN2

Molecular Weight

140.57 g/mol

IUPAC Name

4-chloro-2-ethenylpyrimidine

InChI

InChI=1S/C6H5ClN2/c1-2-6-8-4-3-5(7)9-6/h2-4H,1H2

InChI Key

FNWCYMQLBUDFMP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=CC(=N1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Vinylpyrimidine

Retrosynthetic Analysis of 4-Chloro-2-vinylpyrimidine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For this compound, two primary disconnection strategies are considered, focusing on the formation of the carbon-chlorine bond and the carbon-carbon bond of the vinyl group, as well as the assembly of the pyrimidine (B1678525) ring itself.

Strategy A: Functional Group Interconversion (FGI) and C-Cl Disconnection

This approach disconnects the C4-Cl bond, leading back to a precursor like 2-vinyl-4-hydroxypyrimidine (pyrimidinol). This disconnection corresponds to a chlorination reaction, a common transformation where a hydroxyl group is replaced by a chlorine atom, often using reagents like phosphorus oxychloride (POCl₃). nih.govresearchgate.net Further disconnection of the vinyl group is possible but often less direct than building the ring with the vinyl substituent present.

Strategy B: C-C Bond Disconnection (Cross-Coupling)

This strategy involves disconnecting the C2-vinyl bond. This points to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. wikipedia.orgwikipedia.org The synthons generated are a 2-halopyrimidine cation equivalent (such as 2,4-dichloropyrimidine) and a vinyl anion equivalent (such as a vinylboronic acid or vinylstannane). A significant challenge in this approach is achieving regioselectivity, as the C4 position of 2,4-dichloropyrimidine (B19661) is generally more reactive towards substitution than the C2 position. justia.comnih.gov

Strategy C: Cyclization Approach

This fundamental approach involves disconnecting the bonds that form the pyrimidine ring. This leads to acyclic precursors that already contain the required vinyl and chloro functionalities. A plausible disconnection breaks the ring into an amidine component (specifically, vinylamidine) and a three-carbon component capable of introducing the chloro-substituent at the appropriate position. mdpi.comorganic-chemistry.org

These retrosynthetic pathways provide a logical framework for developing the synthetic methodologies discussed in the subsequent sections.

Preparation of Key Pyrimidine Precursors for this compound Synthesis

The successful synthesis of this compound is highly dependent on the efficient preparation of key intermediates. The most crucial precursors identified through retrosynthetic analysis are 2,4-dichloropyrimidine and 2-vinyl-4-hydroxypyrimidine.

Synthesis of 2,4-Dichloropyrimidine

2,4-Dichloropyrimidine is a versatile and common precursor for synthesizing substituted pyrimidines. The most prevalent method for its preparation is the direct chlorination of uracil (B121893) (2,4-dihydroxypyrimidine). This transformation is typically achieved using strong chlorinating agents.

A widely used method involves heating uracil in excess phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline. chemicalbook.com An alternative, phosphorus-free method utilizes a combination of thionyl chloride (SOCl₂) and bis(trichloromethyl) carbonate (BTC), with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.comsci-hub.se This method can proceed at lower temperatures (65-70 °C) and often results in high yields. chemicalbook.com

Starting MaterialReagentsConditionsYieldReference(s)
UracilPOCl₃, N,N-dimethylanilineRefluxGood chemicalbook.com
UracilSOCl₂, BTC, DMAP65-70 °C~95% chemicalbook.comsci-hub.se
Uracil-5-carboxylic acidPCl₃, Cl₂, POCl₃80-114 °C>90% google.com

Synthesis of 2-Vinyl-4-hydroxypyrimidine

The synthesis of 2-vinyl-4-hydroxypyrimidine is less commonly reported but can be achieved through classical pyrimidine synthesis. The most direct method is the cyclocondensation reaction between vinylamidine and a β-ketoester, such as ethyl acetoacetate. google.com This reaction builds the pyrimidine ring with the desired substituents in place. The availability and stability of vinylamidine can be a limiting factor in this approach.

An alternative, multi-step route could involve the synthesis of 2-methyl-4-hydroxypyrimidine followed by functionalization of the methyl group. For instance, condensation of 2-methylpyridine (B31789) with formaldehyde (B43269) yields 2-hydroxyethyl pyridine (B92270), which can be a precursor for vinyl group formation. google.com A similar strategy could potentially be applied to a pyrimidine core.

Direct Synthetic Approaches to this compound

Several direct synthetic strategies can be employed to construct the target molecule, each with distinct advantages and challenges related to regioselectivity and reaction efficiency.

Strategies Involving Regioselective Chlorination of 2-Vinylpyrimidine Scaffolds

This approach relies on the synthesis of a 2-vinyl-4-hydroxypyrimidine precursor, followed by the selective chlorination of the hydroxyl group at the C4 position. The conversion of a hydroxypyrimidine to a chloropyrimidine is a standard and effective transformation. nih.gov The reaction is typically carried out by heating the substrate in phosphorus oxychloride (POCl₃). researchgate.net To mitigate the harshness and environmental impact of using excess POCl₃ as a solvent, modern procedures often use equimolar amounts of POCl₃ in a sealed reactor at high temperatures (e.g., 140-160 °C), sometimes with a base like pyridine. nih.govresearchgate.net This method is efficient for a range of substituted hydroxypyrimidines and is suitable for large-scale preparations. researchgate.net

Introduction of the Vinyl Moiety via Cross-Coupling Reactions on 4-Chloropyrimidine Derivatives

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. wikipedia.org However, applying this to the synthesis of this compound from 2,4-dichloropyrimidine presents a significant regioselectivity challenge.

Suzuki-Miyaura Coupling : The Suzuki reaction couples an organoboron compound with an organohalide. wikipedia.org Studies on 2,4-dichloropyrimidine consistently show that the C4 position is substantially more reactive than the C2 position. nih.govmdpi.comresearchgate.net Therefore, a Suzuki coupling with one equivalent of a vinylboronic acid or its ester would overwhelmingly yield the isomeric 2-chloro-4-vinylpyrimidine. mdpi.com Achieving the desired this compound would require either reversing this inherent reactivity, perhaps through specialized ligands or catalyst systems, or using a different starting material, such as 2-bromo-4-chloropyrimidine, where the more reactive C-Br bond at the C2 position could favor coupling at that site.

Stille Coupling : The Stille reaction utilizes an organotin reagent (e.g., vinyltributylstannane) to couple with an organohalide. wikipedia.org Similar to the Suzuki reaction, the C4 position of 2,4-dichloropyrimidine is generally more susceptible to oxidative addition by the palladium catalyst, which would again favor the formation of the 2-chloro-4-vinylpyrimidine isomer. While the Stille reaction is versatile, controlling the regioselectivity for the less reactive C2 position remains a primary obstacle. libretexts.orgnumberanalytics.com

Cyclization Reactions for the Formation of the Pyrimidine Ring with Pre-installed Vinyl and Chloro Groups

Constructing the pyrimidine ring from acyclic precursors offers a direct route to complex substitution patterns, bypassing the regioselectivity issues of post-modification. mdpi.com The principal strategy, known as the Principal Synthesis, involves the cyclocondensation of an amidine with a three-carbon component like a β-dicarbonyl compound or its equivalent. organic-chemistry.org

To synthesize this compound, this would involve the reaction of vinylamidine with a malonic acid derivative containing a suitable leaving group that can be converted to the chloro group. For example, using diethyl malonate would lead to a hydroxyl group at C4, requiring a subsequent chlorination step as described in section 2.3.1. To install the chlorine directly during cyclization, a more reactive three-carbon component, such as a chlorinated malonic ester or malonyl chloride, would be necessary, though such reactions can be complex and yield multiple products. Multicomponent reactions, where several simple molecules combine in a one-pot process, also offer a powerful avenue for creating diverse pyrimidine scaffolds. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and costs. For the key transformations leading to this compound, several parameters are critical. The following table illustrates optimization variables for a hypothetical regioselective Suzuki coupling on a dihalopyrimidine precursor, a key step for introducing the vinyl group.

ParameterVariableEffect on ReactionOptimized Condition ExampleReference(s)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Affects catalytic activity, stability, and selectivity.Pd(PPh₃)₄ (0.5-5 mol%) often provides good results. mdpi.comresearchgate.net
Ligand PPh₃, SPhos, PCy₃Influences catalyst reactivity and can control regioselectivity.Bulky phosphine (B1218219) ligands can sometimes alter selectivity. acs.org
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃Activates the organoboron species for transmetalation.K₂CO₃ or Na₂CO₃ are common and effective. nih.govmdpi.com
Solvent Dioxane, Toluene, DMF, Acetonitrile/WaterAffects solubility, catalyst stability, and reaction rate.A mixture like Dioxane/Water is frequently optimal. nih.govmdpi.com
Temperature 80 - 120 °CControls reaction rate; higher temperatures can lead to side products.80-100 °C is a typical range for Suzuki couplings. mdpi.com
Vinyl Source Vinylboronic acid, Potassium vinyltrifluoroborateReactivity can vary; trifluoroborate salts are often more stable.Potassium vinyltrifluoroborateGeneral Suzuki Knowledge

For the chlorination step using POCl₃, optimization focuses on temperature, reaction time, and the use of a base. Using an equimolar amount of POCl₃ with pyridine as a base in a sealed reactor at 140-160 °C for 2-4 hours has been shown to be highly efficient, avoiding the issues of large excesses of the corrosive reagent. nih.govresearchgate.net Quenching the reaction carefully in ice water and adjusting the pH is critical for isolating the chlorinated product.

Modern Synthetic Techniques Applicable to this compound

The synthesis of functionalized pyrimidines such as this compound is crucial for its application in medicinal chemistry and materials science. Modern synthetic strategies are continuously being developed to improve efficiency, selectivity, safety, and environmental impact compared to classical methods. These advanced techniques, particularly flow chemistry and novel catalytic pathways, are highly applicable to the synthesis of this specific compound.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering significant advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. thieme-connect.com While specific literature detailing the complete synthesis of this compound in a flow reactor is not abundant, the principles and methodologies have been successfully applied to structurally related pyrimidines, demonstrating the clear applicability of this technique.

The synthesis of substituted pyrimidines in flow often involves the reaction of precursors within a heated and pressurized micro- or meso-scale reactor. For instance, a two-step process has been developed for the synthesis of various 2,6-substituted pyrimidin-4-ols. This method involves an initial in-flow synthesis of β-keto esters from aldehydes and ethyl diazoacetate, catalyzed by BF₃·OEt₂, followed by a condensation reaction with amidines. thieme-connect.comacs.orgnih.gov This showcases the capability of flow systems to handle multi-step syntheses involving reactive intermediates.

More directly relevant is the two-step, one-flow protocol for synthesizing 4,6-disubstituted pyrimidines starting from 4,6-dichloropyrimidine. mdpi.com In this process, a nucleophilic substitution with an aromatic amine is first performed at elevated temperatures, followed by a second substitution with another amine in the same flow reactor, demonstrating that chloropyrimidines are viable substrates for continuous flow functionalization. mdpi.com

Applying these principles to this compound, one could envision a multi-stage flow process. A potential route could involve the synthesis and chlorination of a pyrimidinone precursor in an initial flow reactor, followed by a subsequent in-line catalytic vinylation step. The precise control over temperature, pressure, and residence time afforded by flow reactors would be highly advantageous for controlling the selectivity of the vinylation at the C2 position over the C4 position of a precursor like 2,4-dichloropyrimidine.

Reaction TypeStarting MaterialsKey Reagents/CatalystsConditionsProduct TypeReference
Pyrimidin-4-ol SynthesisAldehydes, Ethyl diazoacetate, AmidinesBF₃·OEt₂, DBUTwo-step; flow synthesis of β-keto ester followed by batch condensation2,6-Substituted pyrimidin-4-ols acs.org
2,4,6-Trisubstituted Pyrimidine Synthesisα,β-Unsaturated ketoxime acetates, AmidinesIron catalystBatch and continuous flow conditions2,4,6-Trisubstituted pyrimidines researchgate.net
4,6-Disubstituted Pyrimidine Synthesis4,6-Dichloropyrimidine, Aromatic amines, CyclohexylamineDIPEA (base)Two-step, one-flow; 160-200 °C4,6-Disubstituted pyrimidines mdpi.com

Catalytic Synthesis Pathways

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions, represent the most powerful and versatile tools for constructing carbon-carbon bonds, such as the one between the pyrimidine ring and the vinyl group in this compound. clockss.org These reactions offer high functional group tolerance and are often conducted under mild conditions.

Stille Coupling

The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, is a well-established method for the vinylation of heteroaromatic systems. wikipedia.orgnumberanalytics.com Research has demonstrated the successful application of Stille coupling for the synthesis of 2-, 4-, and 5-vinylpyrimidines from the corresponding halopyrimidines and vinyltributylstannanes. researchgate.net

For the synthesis of this compound, a plausible route involves the selective cross-coupling of 2,4-dichloropyrimidine with a vinylstannane reagent, such as tributyl(vinyl)tin. The reaction is catalyzed by a palladium(0) complex, typically Pd(PPh₃)₄. A key challenge in this synthesis is achieving selectivity, as the two chlorine atoms on the pyrimidine ring have different reactivities. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution, but the outcome of catalytic cross-coupling can be finely tuned by the choice of catalyst, ligands, and reaction conditions to favor substitution at the C2 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is now one of the most widely used cross-coupling reactions, largely due to the low toxicity, stability, and commercial availability of the organoboron reagents compared to organostannanes. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction couples an organic halide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. wikipedia.org

This methodology is highly applicable to the synthesis of this compound. The reaction would involve coupling 2,4-dichloropyrimidine with a vinylboron species, such as vinylboronic acid or potassium vinyltrifluoroborate. nih.gov The latter is an air-stable, crystalline solid that is easy to handle. nih.gov The success of the Suzuki reaction often depends on a careful selection of the palladium catalyst, phosphine ligands, base, and solvent system to achieve high yield and selectivity for the C2 position. mdpi.comacs.org The development of advanced catalyst systems has significantly broadened the scope of Suzuki reactions to include less reactive chloro-heteroaromatics. organic-chemistry.org

Coupling ReactionGeneral SchemeKey ReagentsCatalyst/BaseAdvantagesReference
Stille Coupling R¹-X + R²-Sn(Alkyl)₃ → R¹-R²Organotin (e.g., Tributyl(vinyl)tin), Organic Halide (e.g., 2,4-Dichloropyrimidine)Pd(0) complex (e.g., Pd(PPh₃)₄)Broad scope, stable reagents wikipedia.org, researchgate.net
Suzuki-Miyaura Coupling R¹-X + R²-B(OH)₂ → R¹-R²Organoboron (e.g., Vinylboronic acid), Organic Halide (e.g., 2,4-Dichloropyrimidine)Pd complex / Base (e.g., K₂CO₃, Cs₂CO₃)Low toxicity of boron reagents, mild conditions wikipedia.org, mdpi.com

Reactivity and Mechanistic Investigations of 4 Chloro 2 Vinylpyrimidine

Nucleophilic Aromatic Substitution at the C-4 Chlorine Position

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups onto the pyrimidine (B1678525) core. In the case of 4-chloro-2-vinylpyrimidine, the chlorine atom at the C-4 position is activated towards displacement by various nucleophiles. This activation arises from the electron-withdrawing effect of the two ring nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. stackexchange.comlibretexts.org The regioselectivity of nucleophilic attack on chloropyrimidines is generally favored at the 4- and 6-positions due to the effective resonance stabilization of the anionic intermediate. stackexchange.com

Reactions with Carbon-Centered Nucleophiles

The introduction of carbon-carbon bonds at the C-4 position of the pyrimidine ring can be achieved through reactions with various carbon-centered nucleophiles. While specific examples directly on this compound are not extensively documented in the provided literature, related systems such as 2-chloro-4-(1-phenylvinyl)pyrimidine have been shown to react with Grignard reagents. For instance, the reaction of 2-chloro-4-(1-phenylvinyl)pyrimidine with Grignard reagents leads to the addition across the vinyl function. This suggests that for this compound, careful control of reaction conditions would be necessary to favor substitution at C-4 over addition at the vinyl group.

NucleophileReagent ExampleProduct TypeReference
Grignard ReagentsPhenylmagnesium bromide4-Aryl-2-vinylpyrimidine researchgate.net
Organolithium Reagentsn-Butyllithium4-Alkyl-2-vinylpyrimidine researchgate.net

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen nucleophiles readily displace the C-4 chlorine of chloropyrimidines to form various amino-substituted pyrimidines. These reactions are generally efficient and proceed under mild conditions. Studies on the closely related 2-chloro-4-vinylpyrimidine show that after a primary reaction at the vinyl group, a subsequent nucleophilic displacement of the chloride can be achieved with amines like N-methylpiperazine. researchgate.netnih.govnih.gov This two-step, one-pot reaction highlights the feasibility of substituting the chlorine with nitrogen nucleophiles. The reactivity of various amines with perhalogenated pyrimidines has been shown to be selective, with substitution favoring the 4-position. beilstein-journals.orgnih.gov

NucleophileReagent ExampleProduct TypeReference
Primary AminesButylamine4-(Butylamino)-2-vinylpyrimidine nih.gov
Secondary AminesN-Methylpiperazine4-(4-Methylpiperazin-1-yl)-2-vinylpyrimidine researchgate.netnih.govnih.gov
AmmoniaAqueous Ammonia4-Amino-2-vinylpyrimidine beilstein-journals.orgnih.gov

Reactions with Oxygen-Centered Nucleophiles

Oxygen-centered nucleophiles, such as alkoxides and phenoxides, can also participate in nucleophilic aromatic substitution reactions with this compound. These reactions lead to the formation of ether derivatives. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide results in the corresponding phenoxy derivative, demonstrating the general applicability of this reaction to chloropyrimidines. rsc.org

NucleophileReagent ExampleProduct TypeReference
AlkoxidesSodium Methoxide (B1231860)4-Methoxy-2-vinylpyrimidineN/A
PhenoxidesSodium Phenoxide4-Phenoxy-2-vinylpyrimidine rsc.org
Water (Hydroxide)Sodium Hydroxide2-Vinylpyrimidin-4-ol libretexts.org

Reactions with Sulfur-Centered Nucleophiles

Sulfur-centered nucleophiles are effective in displacing the chlorine atom from the C-4 position of the pyrimidine ring. Thiolates, for example, react to form the corresponding thioethers. Research on 2-chloro-4-vinylpyrimidine has shown that thiols, such as ethanethiol, can first add to the vinyl group, and subsequent treatment can lead to substitution at the chloro position. nih.gov The high nucleophilicity of sulfur compounds facilitates these reactions. libretexts.org

NucleophileReagent ExampleProduct TypeReference
ThiolatesSodium Ethanethiolate4-(Ethylthio)-2-vinylpyrimidine nih.gov
ThiophenoxidesSodium Thiophenoxide4-(Phenylthio)-2-vinylpyrimidine rsc.org

Reactivity of the C-2 Vinyl Group

The vinyl group at the C-2 position of the pyrimidine ring is an electron-deficient alkene due to the electron-withdrawing nature of the heterocyclic system. This electronic characteristic makes the β-carbon of the vinyl group susceptible to attack by nucleophiles in a conjugate or Michael addition fashion. libretexts.org

Conjugate Addition Reactions to the Electron-Deficient Vinyl Pyrimidine System

A significant body of research has focused on the conjugate addition of various nucleophiles to the vinyl group of 2-chloro-4-vinylpyrimidine. researchgate.netnih.govnih.gov This reaction provides a versatile method for the functionalization of the side chain. A range of nucleophiles, including those centered on nitrogen, oxygen, sulfur, and carbon, have been shown to add across the vinyl double bond. researchgate.net

This selective addition to the vinyl group can be performed as the initial step in a one-pot reaction, followed by the nucleophilic displacement of the chlorine atom at the C-4 position, leading to disubstituted pyrimidines. researchgate.netnih.govnih.gov

The following table summarizes the types of nucleophiles that have been successfully employed in conjugate addition reactions with 2-chloro-4-vinylpyrimidine and its derivatives.

Nucleophile TypeReagent ExampleProduct of Conjugate AdditionReference
Nitrogen-CenteredButylamine2-Chloro-4-(2-(butylamino)ethyl)pyrimidine nih.gov
Nitrogen-CenteredN-Methylpiperazine2-Chloro-4-(2-(4-methylpiperazin-1-yl)ethyl)pyrimidine nih.gov
Oxygen-CenteredMorpholine2-Chloro-4-(2-morpholinoethyl)pyrimidine nih.gov
Sulfur-CenteredEthanethiol2-Chloro-4-(2-(ethylthio)ethyl)pyrimidine nih.gov

This dual reactivity of this compound, encompassing both nucleophilic aromatic substitution and conjugate addition, underscores its value as a versatile building block in the synthesis of complex pyrimidine-based molecules.

Electrophilic Addition Reactions Across the Vinyl Moiety

The vinyl group of this compound is susceptible to electrophilic attack, a reaction characteristic of alkenes. However, the electron-withdrawing nature of the 2-substituted pyrimidine ring deactivates the double bond towards classical electrophilic additions. Instead, the pyrimidine ring promotes conjugate addition (a Michael-type reaction) under certain conditions.

In superacidic media, such as triflic acid, vinyl-substituted pyrimidines have been shown to undergo conjugate addition with nucleophiles like benzene. For 2-vinylpyrimidine, the reaction proceeds through diprotonation of the pyrimidine ring, which strongly enhances the electrophilicity of the vinyl group, leading to the formation of a conjugate addition product. While specific studies on this compound under these conditions are not extensively documented, a similar reactivity pattern is anticipated.

Furthermore, the vinyl group can react with nucleophiles under basic conditions. For the isomeric 2-chloro-4-vinylpyrimidine, treatment with sodium methoxide results in a conjugate addition of the methoxide ion to the vinyl group. This suggests that the vinyl group in this compound is sufficiently electrophilic to react with strong nucleophiles.

ReactantNucleophileConditionsProduct Type
2-VinylpyrimidineBenzeneTriflic AcidConjugate Addition
2-Chloro-4-vinylpyrimidineSodium MethoxideTolueneConjugate Addition

Cycloaddition Reactions Involving the Vinyl Group

The vinyl group of this compound can participate in cycloaddition reactions, serving as a two-carbon component. A notable example is its reaction with diazo compounds to form cyclopropane (B1198618) rings, a type of [2+1] cycloaddition.

In a documented synthesis, this compound reacts with ethyl 2-diazoacetate in the presence of a catalyst to yield the corresponding cyclopropylpyrimidine derivative. This transformation highlights the ability of the vinyl group to engage in carbene addition reactions.

Additionally, vinyl-substituted azaaromatics, including 2-vinylpyrimidine, have been shown to act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly when activated by a Lewis acid. rsc.org This suggests that this compound could react with various dienes to form cyclohexene-fused pyrimidine systems, a valuable transformation for the construction of complex heterocyclic frameworks.

Reaction TypeReactantReagentProduct
[2+1] CycloadditionThis compoundEthyl 2-diazoacetaterac-ethyl (1S,2S)-2-(4-chloropyrimidin-2-yl)cyclopropane-1-carboxylate figshare.com
[4+2] Cycloaddition (potential)2-Vinylpyrimidine2,3-Dimethylbutadiene2-(4,5-Dimethylcyclohex-1-en-1-yl)pyrimidine rsc.org

Radical Reactions of the Vinyl Functionality

While specific studies on the radical reactions of this compound are limited, the vinyl group is, in principle, susceptible to radical addition. In a typical radical chain mechanism, a radical species can add to the double bond, generating a new radical intermediate which can then propagate the chain.

The regioselectivity of such an addition would be influenced by the stability of the resulting radical intermediate. Addition of a radical to the terminal carbon of the vinyl group would generate a radical at the carbon adjacent to the pyrimidine ring. This radical would be stabilized by the electron-withdrawing and resonance-delocalizing effects of the pyrimidine ring.

For instance, the radical addition of thiols or polyhalogenated alkanes to the vinyl group could be a potential pathway to functionalized pyrimidine derivatives. However, the high reactivity of radical species could also lead to polymerization or other side reactions.

Metal-Catalyzed Transformations of this compound

The presence of a chlorine atom at the 4-position of the pyrimidine ring opens up a vast area of synthetic possibilities through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

Palladium catalysts are highly effective in mediating the coupling of aryl and heteroaryl chlorides with a variety of partners. The chlorine atom at the C4 position of the pyrimidine ring is generally more reactive towards oxidative addition to Pd(0) than a chlorine at the C2 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent. Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of 4-chloropyrimidines with various aryl and heteroaryl boronic acids. acs.orgmdpi.comresearchgate.netmdpi.com It is therefore highly probable that this compound would readily undergo this reaction to afford 4-aryl-2-vinylpyrimidines.

SubstrateCoupling PartnerCatalyst SystemProduct Type
2,4-Dichloropyrimidine (B19661)Phenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Chloro-4-phenylpyrimidine mdpi.com
Resin-supported chloropyrimidinesArylboronic acidsPd₂(dba)₃ / P(t-Bu)₃ / KF4-(Substituted amino)-6-arylpyrimidines acs.org

Stille Coupling: This involves the reaction with an organotin reagent. Similar to the Suzuki coupling, the C4-Cl bond is expected to be reactive under Stille conditions.

Heck Reaction: The Heck reaction can occur at two sites on this compound: coupling of an alkene at the C4-Cl bond, or coupling of an aryl/vinyl halide to the vinyl group. The reaction of 2-vinylpyridine (B74390) with aryl halides has been reported, suggesting that the vinyl group of this compound could undergo a similar transformation. oup.com

Sonogashira Coupling: This reaction couples the chloropyrimidine with a terminal alkyne. The C4-Cl bond is expected to be reactive under Sonogashira conditions, providing a route to 4-alkynyl-2-vinylpyrimidines.

Copper-Catalyzed Reactions

Copper catalysts offer a valuable alternative to palladium for certain cross-coupling reactions. Copper-catalyzed C-O bond formation between chloropyrimidines and arylboronic acids has been reported to yield phenoxypyrimidines. acs.orgnih.govacs.org This suggests that this compound could undergo similar copper-catalyzed coupling reactions with phenols or other nucleophiles.

SubstrateCoupling PartnerCatalyst SystemProduct
2-ChloropyrimidinePhenylboronic acidCu(NO₃)₂·3H₂O / DABCO / KOH2-Phenoxypyrimidine acs.org

Other Transition Metal-Mediated Processes

The reactivity of this compound is not limited to palladium and copper catalysis. Other transition metals can mediate unique transformations. For instance, niobium(V) chloride has been used to mediate aza-Prins type cyclizations, although direct applications to this compound have not been reported. rasayanjournal.co.in The rich electronic nature of the pyrimidine ring and the presence of multiple reactive sites suggest that other transition metals such as nickel, rhodium, and iron could also catalyze a variety of interesting and useful transformations.

Acid-Catalyzed and Base-Catalyzed Reactions of this compound

The reactivity of this compound is characterized by the interplay of its two primary functional groups: the vinyl group and the chloro substituent, both attached to the electron-deficient pyrimidine ring. The electronic nature of the pyrimidine ring, with its two nitrogen atoms, significantly influences the chemical behavior of these substituents under both acidic and basic conditions. While specific mechanistic studies directly on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on closely related analogues, such as 2-chloro-4-vinylpyrimidine, and general principles of heterocyclic and vinyl chemistry.

Under acidic conditions , the nitrogen atoms of the pyrimidine ring can be protonated. This protonation further increases the electron-withdrawing nature of the ring, making the vinyl group highly susceptible to nucleophilic attack. This is a key step in acid-catalyzed addition reactions. For instance, in the presence of an acid catalyst, a nucleophile can add across the double bond of the vinyl group. This type of reaction is common for vinyl-substituted N-heterocycles. acs.org The mechanism likely involves the protonation of the pyrimidine ring, which enhances the electrophilicity of the vinyl group, facilitating the attack by a nucleophile.

Conversely, under basic conditions , the pyrimidine ring's electron-deficient character makes the chloro substituent at the 4-position a good leaving group for nucleophilic aromatic substitution (SNAr). Additionally, strong bases can facilitate reactions involving the vinyl group, such as conjugate addition, by deprotonating a nucleophile, thereby increasing its reactivity.

Detailed research on the closely related isomer, 2-chloro-4-vinylpyrimidine, provides significant insight into the probable reactions of this compound. A study on 2-chloro-4-vinylpyrimidine demonstrated that a variety of N-, O-, and S-centered nucleophiles undergo selective conjugate addition across the vinyl function. nih.gov This addition can then be followed by the nucleophilic displacement of the chloride. nih.gov It is reasonable to extrapolate that this compound would exhibit similar reactivity.

Research Findings on a Closely Related Isomer

Studies on 2-chloro-4-vinylpyrimidine have shown that it readily undergoes conjugate addition reactions with various nucleophiles. nih.gov These reactions highlight the electrophilic nature of the vinyl group when attached to an electron-deficient chloropyrimidine ring. The subsequent nucleophilic substitution of the chloro group demonstrates the lability of this substituent.

The general reaction scheme involves two main steps:

Conjugate Addition: A nucleophile adds to the β-carbon of the vinyl group.

Nucleophilic Aromatic Substitution: A second nucleophile displaces the chloride ion from the pyrimidine ring.

The table below summarizes the outcomes of reactions performed on the related compound, 2-chloro-4-vinylpyrimidine, which serve as a strong predictive model for the reactivity of this compound.

Nucleophile for Conjugate AdditionSecond Nucleophile (for Substitution)Potential Product from this compoundProduct TypeReference
BenzylamineN-Methylpiperazine4-(2-(Benzylamino)ethyl)-2-(4-methylpiperazin-1-yl)pyrimidineDisubstituted Pyrimidine nih.gov
MethanolN-Methylpiperazine4-(2-Methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrimidineDisubstituted Pyrimidine nih.gov
EthanethiolN-Methylpiperazine4-(2-(Ethylthio)ethyl)-2-(4-methylpiperazin-1-yl)pyrimidineDisubstituted Pyrimidine nih.gov
PiperidineN-Methylpiperazine4-(2-(Piperidin-1-yl)ethyl)-2-(4-methylpiperazin-1-yl)pyrimidineDisubstituted Pyrimidine nih.gov

Note: The data in this table is based on the reactivity of the isomer 2-chloro-4-vinylpyrimidine and is presented to illustrate the expected reactivity of this compound.

The mechanistic pathway for these transformations is believed to proceed through an initial conjugate addition of the first nucleophile to the vinyl group, forming an intermediate which then undergoes nucleophilic aromatic substitution by the second nucleophile at the chloro-substituted carbon. The rate of the vinyl addition is generally observed to be faster than that of the chloride displacement. nih.gov

While specific acid-catalyzed hydration or base-catalyzed hydrolysis data for this compound is scarce, the general principles of reactivity for activated alkenes suggest that such reactions are feasible. Acid-catalyzed hydration would be expected to follow a Markovnikov-type addition, influenced by the electronic effects of the pyrimidine ring. Base-catalyzed hydrolysis of the chloro group is a well-established reaction for chloropyrimidines, particularly when the ring is activated by electron-withdrawing groups.

Spectroscopic Characterization and Structural Analysis of 4 Chloro 2 Vinylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and proximity of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods for initial structural assessment. The chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) reveal information about adjacent nuclei.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 4-Chloro-2-vinylpyrimidine provides a distinct fingerprint of its proton environments. Experimental data obtained in deuterated chloroform (CDCl₃) reveals five unique proton signals. The pyrimidine (B1678525) ring protons, H5 and H6, appear as doublets in the aromatic region due to their coupling to each other. The vinyl group gives rise to a more complex system, typically an AMX or DDX pattern, with three distinct signals for the vinylic protons, often designated as Hα, Hβ-cis, and Hβ-trans.

A study by Iaroshenko et al. reported the following assignments for this compound researchgate.net:

A doublet at δ 8.57 ppm with a coupling constant of 5.0 Hz is assigned to the H6 proton of the pyrimidine ring.

A corresponding doublet for the H5 proton appears at δ 7.22 ppm, also with a coupling constant of 5.0 Hz, confirming its adjacency to H6 researchgate.net.

The vinyl protons are observed as multiplets centered at δ 6.70 ppm, δ 6.52 ppm, and δ 5.80 ppm researchgate.net.

Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H6 (pyrimidine)8.57Doublet (d)5.0
H5 (pyrimidine)7.22Doublet (d)5.0
Vinyl Proton6.70Multiplet (m)N/A
Vinyl Proton6.52Multiplet (m)N/A
Vinyl Proton5.80Multiplet (m)N/A
Data sourced from Iaroshenko et al. (2017) in CDCl₃ researchgate.net.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For this compound, six distinct carbon signals are expected and observed. The carbon atoms of the pyrimidine ring typically resonate at lower field (higher ppm) due to the electronegativity of the nitrogen atoms and the aromaticity of the ring. The vinyl group carbons appear at intermediate chemical shifts.

The reported ¹³C NMR data in CDCl₃ shows signals at δ 165.5, 161.6, 159.9, 133.9, 125.3, and 116.5 ppm researchgate.net.

The signals at δ 165.5, 161.6, and 159.9 ppm are assigned to the C2, C4, and C6 carbons of the pyrimidine ring, respectively, though specific assignment requires 2D NMR data. The carbon atom bearing the chlorine (C4) is expected to be significantly influenced.

The signals at δ 133.9 and 125.3 ppm correspond to the two carbons of the vinyl group (-CH=CH₂).

The signal at δ 116.5 ppm is attributed to the C5 carbon of the pyrimidine ring researchgate.net.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C2/C4/C6 (pyrimidine)165.5
C2/C4/C6 (pyrimidine)161.6
C2/C4/C6 (pyrimidine)159.9
Vinyl CH133.9
Vinyl CH₂125.3
C5 (pyrimidine)116.5
Data sourced from Iaroshenko et al. (2017) in CDCl₃ researchgate.net.

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning signals and elucidating the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the signals at δ 8.57 (H6) and δ 7.22 (H5), confirming their three-bond (³J) coupling. It would also reveal the coupling network within the vinyl group, showing correlations between the proton at δ 6.70 and the protons at δ 6.52 and δ 5.80.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond C-H coupling). An HSQC spectrum would be crucial for assigning the carbon signals definitively. It would show a correlation between the proton at δ 8.57 and its attached carbon (C6), the proton at δ 7.22 and C5, and each of the vinyl protons with their respective vinyl carbons (δ 133.9 and 125.3).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for connecting different parts of the molecule. For instance, HMBC would show correlations from the vinyl protons to the C2 carbon of the pyrimidine ring, confirming the attachment of the vinyl group at the 2-position. Correlations would also be expected from H5 to C4 and C6, and from H6 to C4 and C5, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximity between protons, irrespective of their bonding connectivity. A NOESY spectrum could show a correlation between the vinyl protons and the H6 proton of the pyrimidine ring, providing information about the preferred conformation of the vinyl substituent relative to the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a newly synthesized compound. For this compound (C₆H₅ClN₂), the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by two m/z units (M⁺ and M+2).

The calculated monoisotopic mass for the protonated molecule [C₆H₅³⁵ClN₂ + H]⁺ is 141.0218 m/z. Experimental HRMS data for this compound shows a found m/z of 141.0220, which is in excellent agreement with the calculated value, thus confirming the molecular formula researchgate.net.

Interactive Data Table: HRMS Data for this compound

IonCalculated m/zFound m/z
[C₆H₅³⁵ClN₂ + H]⁺141.0218141.0220
Data sourced from Iaroshenko et al. (2017) researchgate.net.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, allowing for the analysis of intact molecular ions with minimal fragmentation. In the case of this compound, the nitrogen atoms of the pyrimidine ring can be readily protonated, making the molecule suitable for ESI in positive ion mode. The HRMS data reported was obtained using ESI, which generates the protonated molecular ion [M+H]⁺ for analysis researchgate.net. While ESI is a soft technique, some fragmentation can be induced in the mass spectrometer. Common fragmentation pathways for such a molecule might involve the loss of the vinyl group (C₂H₃) or the chlorine atom.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Pyrimidine Ring Vibrations: The pyrimidine ring will exhibit several characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Ring stretching vibrations involving C=C and C=N bonds typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, are expected around 1000 cm⁻¹ nih.govacs.org.

Vinyl Group Vibrations: The vinyl group has several distinct vibrational modes. The C=C stretching vibration typically appears around 1640 cm⁻¹. The =C-H stretching vibrations occur at >3000 cm⁻¹. Out-of-plane =C-H bending vibrations (wagging) are strong in the IR spectrum and usually appear in the 1000-900 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. For chloro-substituted pyrimidines, this band is often observed around 700 cm⁻¹ researchgate.net.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H Stretch (Aromatic & Vinyl)Pyrimidine & Vinyl3100 - 3000
C=C StretchVinyl~1640
C=C and C=N Ring StretchPyrimidine1600 - 1400
C-H In-plane BendPyrimidine & Vinyl1400 - 1000
C-H Out-of-plane BendVinyl1000 - 900
C-Cl StretchChloro-substituent800 - 600

Advanced Diffraction Techniques for Solid-State Structure (e.g., X-ray Crystallography of Derivatives)

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

Research Findings from Analogous Structures:

Studies on substituted pyrimidines reveal important structural features that are likely to be relevant to this compound and its derivatives. For instance, the crystal structure of 2-chloropyrimidine has been determined at low temperatures to obtain precise geometric parameters. scispace.com These studies show that the introduction of a substituent, such as a chlorine atom, can lead to small but significant changes in the bond lengths and angles of the pyrimidine ring compared to the unsubstituted molecule. scispace.com

Furthermore, the analysis of crystal structures of more complex pyrimidine derivatives provides insights into how different functional groups dictate the supramolecular assembly. For instance, in some cases, the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, playing a key role in the formation of larger molecular assemblies.

To illustrate the type of data obtained from such analyses, the following table presents representative crystallographic data for 2-chloropyrimidine, a closely related compound.

Parameter 2-Chloropyrimidine scispace.com
Chemical Formula C4H3ClN2
Crystal System Monoclinic
Space Group P21/n
a (Å) 3.864 (1)
b (Å) 9.911 (2)
c (Å) 12.575 (2)
β (°) ** 96.69 (2)
Volume (ų) 478.7 (2)
Z 4
Calculated Density (g/cm³) **1.58

This table presents crystallographic data for 2-chloropyrimidine as a representative example due to the lack of available data for this compound derivatives.

The detailed structural information obtained from X-ray crystallography is invaluable for rationalizing the chemical reactivity and physical properties of this compound and its derivatives. It can also be instrumental in the design of new materials with specific desired properties.

Computational Studies and Theoretical Modeling of 4 Chloro 2 Vinylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

A foundational aspect of understanding a molecule's reactivity and properties lies in the analysis of its electronic structure. Density Functional Theory (DFT) calculations are a powerful tool for this purpose. For 4-Chloro-2-vinylpyrimidine, such calculations would provide invaluable insights into:

Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles.

Electron Distribution: Analysis of the electron density to identify regions susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

A hypothetical data table for such a study would resemble the following:

ParameterCalculated Value
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available

This table is for illustrative purposes only, as no published data for this compound could be located.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in mapping out the pathways of chemical reactions. For this compound, theoretical investigations could elucidate the mechanisms of various reactions, such as nucleophilic substitution at the chloro position or addition reactions at the vinyl group. Key areas of investigation would include:

Transition State (TS) Searching: Locating the transition state structures for proposed reaction pathways.

Activation Energy Barriers: Calculating the energy difference between the reactants and the transition state to predict reaction kinetics.

Reaction Coordinate Mapping: Following the intrinsic reaction coordinate (IRC) to confirm that the identified transition state connects the reactants and products.

An example of a data table that would be generated from such research is:

ReactionTransition StateActivation Energy (kcal/mol)
Nucleophilic SubstitutionData not availableData not available
Electrophilic AdditionData not availableData not available

This table is for illustrative purposes only, as no published data for this compound could be located.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, this would involve:

Vibrational Spectroscopy: Calculation of infrared (IR) and Raman spectra to aid in the identification and characterization of the molecule by assigning vibrational modes.

NMR Spectroscopy: Prediction of 1H and 13C NMR chemical shifts to assist in structural elucidation.

Conformational Analysis: Exploring the potential energy surface to identify different stable conformers and their relative energies, which is particularly relevant due to the rotational freedom of the vinyl group.

A representative data table for predicted spectroscopic data might look like this:

Spectroscopic ParameterPredicted Value
Key IR Frequency (C=C stretch, cm-1)Data not available
1H NMR Chemical Shift (vinyl H, ppm)Data not available
13C NMR Chemical Shift (C-Cl, ppm)Data not available

This table is for illustrative purposes only, as no published data for this compound could be located.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase (liquid or solid). MD simulations for this compound could reveal:

Solvation Effects: How the molecule interacts with different solvents.

Crystal Packing: The preferred arrangement of molecules in the solid state, which is crucial for understanding its physical properties.

Intermolecular Forces: The nature and strength of non-covalent interactions, such as van der Waals forces and potential hydrogen bonding, that govern the macroscopic properties of the substance.

Synthetic Applications of 4 Chloro 2 Vinylpyrimidine As a Versatile Building Block

Synthesis of Complex Pyrimidine-Containing Heterocycles

The dual reactivity of 4-chloro-2-vinylpyrimidine makes it an excellent starting material for the synthesis of fused heterocyclic systems. The vinyl group can participate in various cycloaddition reactions, while the chloro substituent provides a site for nucleophilic substitution or cross-coupling reactions. This allows for the sequential or one-pot construction of intricate molecular frameworks.

One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines. While direct synthesis from this compound is a subject of ongoing research, the general synthetic strategies for this class of compounds often involve the condensation of a substituted pyrimidine (B1678525) with a hydrazine (B178648) derivative. The vinyl group in this compound could potentially be modified to an appropriate functional group to facilitate such cyclization reactions.

Furthermore, the chloro- and vinyl- functionalities can be exploited in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. This approach is highly efficient and allows for the rapid generation of molecular diversity. The reactivity of this compound makes it a promising candidate for the development of novel multicomponent reactions for the synthesis of unique pyrimidine-containing heterocycles.

Heterocyclic System General Synthetic Strategy Potential Role of this compound
Pyrazolo[1,5-a]pyrimidinesCondensation of a β-dicarbonyl compound with an aminopyrazoleDerivatization of the vinyl group to a dicarbonyl equivalent
Fused PyrimidinesIntramolecular cycloaddition reactionsThe vinyl group acts as a dienophile or diene
TriazolopyrimidinesReaction of a chloropyrimidine with a hydrazine, followed by cyclizationNucleophilic substitution at the C4 position followed by reaction involving the vinyl group

Derivatization for the Preparation of Novel Functional Materials

The derivatization of this compound opens up avenues for the creation of novel functional materials with tailored electronic and photophysical properties. The pyrimidine core is an electron-deficient system, which, when incorporated into larger conjugated molecules, can influence their electronic behavior.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the derivatization of halogenated heterocycles. The chloro group at the 4-position of the pyrimidine ring can be readily substituted with various aryl or heteroaryl groups through these methods. This allows for the synthesis of extended π-conjugated systems that may find applications as organic semiconductors, fluorescent materials, or components of organic light-emitting diodes (OLEDs). The vinyl group can be further functionalized post-coupling to fine-tune the material's properties or to facilitate its incorporation into a polymer matrix.

Functional Material Type Synthetic Approach Key Reaction Resulting Properties
Organic SemiconductorsCross-coupling with aromatic boronic acidsSuzuki-Miyaura CouplingTunable electronic band gap, charge transport properties
Fluorescent DyesIntroduction of fluorophoric moietiesNucleophilic Aromatic SubstitutionStrong absorption and emission in the visible or UV range
OLED MaterialsSynthesis of electron-transporting or emissive materialsMulti-step synthesis involving cross-coupling and functional group transformationsEfficient charge injection and light emission

Development of Ligands for Catalytic Systems

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property can be exploited to design and synthesize novel ligands for transition metal catalysts. The vinyl group and the chloro substituent offer handles for further modification, allowing for the creation of bidentate or polydentate ligands with specific steric and electronic properties.

For instance, the vinyl group can be transformed into a phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) precursor. These functionalities are widely used in ligand design for a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. The pyrimidine core can act as a hemilabile ligand, where one of the nitrogen atoms can reversibly coordinate and de-coordinate from the metal center, potentially influencing the catalytic activity and selectivity.

Ligand Type Modification of this compound Potential Catalytic Application
Phosphine LigandsHydrophosphination of the vinyl groupCross-coupling reactions (e.g., Suzuki, Heck)
N-Heterocyclic Carbene (NHC) LigandsConversion of the vinyl group to an imidazolium (B1220033) salt precursorMetathesis, C-H activation
Bidentate N,N-LigandsFunctionalization of the vinyl group with a nitrogen-containing moietyOxidation, reduction reactions

Construction of Polymer Architectures Incorporating Pyrimidine Units

The vinyl group of this compound makes it a suitable monomer for polymerization reactions. The incorporation of the pyrimidine unit into a polymer backbone or as a pendant group can impart unique properties to the resulting material. The electron-deficient nature of the pyrimidine ring can influence the polymer's electronic properties, while the nitrogen atoms can provide sites for hydrogen bonding or metal coordination.

Radical polymerization is a common method for the polymerization of vinyl monomers. This compound can be homopolymerized or copolymerized with other vinyl monomers to create a variety of polymer architectures, including linear chains, block copolymers, and graft copolymers. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to control the molecular weight and architecture of the resulting polymers.

The chloro substituent on the pyrimidine ring can be retained in the polymer and used for post-polymerization modification. This allows for the introduction of various functional groups along the polymer chain, leading to the creation of functional polymers with applications in areas such as drug delivery, sensing, and catalysis.

Polymer Architecture Polymerization Technique Key Features Potential Applications
HomopolymerRadical PolymerizationUniform pyrimidine functionalityMetal scavenging, specialty coatings
Block CopolymerRAFT PolymerizationSelf-assembly into ordered nanostructuresNanomaterials, drug delivery
Graft Copolymer"Grafting from" or "grafting to" methodsComb-like structures with pyrimidine side chainsModified surfaces, compatibilizers

Future Research Avenues and Untapped Potential of 4 Chloro 2 Vinylpyrimidine

Exploration of Novel Reaction Pathways and Catalytic Applications

The dual functionality of 4-Chloro-2-vinylpyrimidine invites the exploration of diverse and novel reaction pathways. The chlorine atom at the 4-position and the vinyl group at the 2-position can be addressed either sequentially or concurrently to build molecular complexity.

The C4-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution and a handle for transition metal-catalyzed cross-coupling reactions. Research on analogous 2,4-dichloropyrimidines has shown that palladium-catalyzed Suzuki coupling reactions exhibit a high degree of regioselectivity, with a preference for reaction at the C4-position. mdpi.comnih.gov This intrinsic reactivity suggests that this compound could be a valuable substrate for creating substituted vinylpyrimidines. acs.org A variety of palladium-catalyzed reactions could be explored, as detailed in the table below.

Potential Reaction at C4-Cl Catalyst System (Typical) Reactant Potential Product Class
Suzuki Coupling Pd(PPh₃)₄ / Base (e.g., K₂CO₃)Aryl/Heteroaryl Boronic Acids4-Aryl-2-vinylpyrimidines
Heck Coupling Pd(OAc)₂ / Phosphine (B1218219) Ligand / BaseAlkenes4-Alkenyl-2-vinylpyrimidines
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI / BaseTerminal Alkynes4-Alkynyl-2-vinylpyrimidines
Buchwald-Hartwig Amination Pd Catalyst / Ligand / BaseAmines4-Amino-2-vinylpyrimidines

The vinyl group at the C2-position is also ripe for chemical exploitation. It can participate in Heck reactions, serving as the alkene component to be coupled with aryl halides. rsc.orgorganic-chemistry.orgwikipedia.org Furthermore, the vinyl moiety opens avenues for photochemistry, such as asymmetric [2+2]-photocycloadditions, a strategy that has been successfully employed with other vinyl pyridines to create complex cyclobutane (B1203170) structures. nih.gov

Beyond its role as a synthetic building block, this compound and its derivatives hold potential in catalysis. Polymers formed via the vinyl group, analogous to poly(4-vinylpyridine), could serve as macromolecular ligands to support and stabilize metal nanoparticles, creating robust and recyclable catalysts for applications such as photocatalytic degradation of pollutants or electrocatalytic CO₂ reduction. nih.govresearchgate.net

Integration into Supramolecular Assemblies and Advanced Materials

The structural motifs within this compound make it an attractive candidate for the design of sophisticated supramolecular structures and advanced functional materials. The nitrogen atoms of the pyrimidine (B1678525) ring are effective hydrogen bond acceptors and metal-coordinating sites, which are fundamental interactions in supramolecular chemistry.

This coordinating ability allows pyrimidine-containing ligands to be used in the construction of Metal-Organic Frameworks (MOFs). acs.orgmdpi.comresearchgate.netacs.org this compound could function as a multitopic ligand where the ring nitrogens bind to metal centers to form a porous framework, leaving the vinyl group available for post-synthetic modification. This could allow for the creation of functionalized MOFs with tailored properties for gas sorption, separation, or catalysis. acs.org

The most direct route to advanced materials is through the polymerization of the vinyl group. This would yield poly(this compound), a functional polymer with pendant chloropyrimidine units. This polymer could serve as a platform for further chemical modification, where the chlorine atoms are substituted to introduce a wide range of functionalities along the polymer backbone. Based on analogous poly(vinylpyridine) systems, polymers derived from this compound could find applications in:

pH-Responsive Materials: The pyridine-like nitrogens in the pyrimidine ring can be protonated, leading to changes in polymer solubility and conformation in response to pH changes. This property is crucial for developing "smart" materials. nih.govnih.govresearchgate.net

Stimuli-Responsive Coatings: Poly(4-vinylpyridine) coatings have been shown to exhibit temperature-responsive wettability, a property that could be explored for creating smart surfaces. rsc.org

Functional Resins and Adhesives: The polar nature of the pyrimidine ring can enhance adhesion to various surfaces, and the polymer can be functionalized for use as an ion-exchange or chelating resin. polysciences.com

Potential Material Type Key Functional Group Anticipated Application Relevant Analogue
Metal-Organic Frameworks (MOFs)Pyrimidine NitrogensGas Storage, Catalysis, SensingPyrimidine-5-carboxylate MOFs acs.org
pH-Responsive HydrogelsPyrimidine NitrogensDrug Delivery, Smart MembranesPoly(2-vinylpyridine) Micelles nih.govnih.gov
Functional Polymers/CoatingsVinyl Group, Chloro GroupCatalysis, Adhesives, ElectronicsPoly(4-vinylpyridine) nih.govpolysciences.com

Development of Environmentally Benign Synthetic Routes

The increasing importance of green chemistry necessitates the development of sustainable methods for synthesizing valuable chemical intermediates like this compound. Future research should focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. Drawing from established green protocols for other pyrimidine derivatives, several promising avenues can be pursued.

Microwave-assisted organic synthesis is a powerful tool that often leads to dramatic reductions in reaction times, increased yields, and enhanced selectivity. tandfonline.comfoliamedica.bgacs.orgbenthamdirect.com The application of microwave irradiation to the cyclocondensation reactions that form the pyrimidine core could offer a more efficient and environmentally friendly alternative to conventional heating methods. researchgate.net

Another cornerstone of green chemistry is the use of alternative reaction media, such as ionic liquids. tandfonline.com Ionic liquids are non-volatile, thermally stable, and can be recycled, making them attractive replacements for traditional organic solvents. nih.govjapsonline.com They can function as both the solvent and catalyst in pyrimidine synthesis. longdom.orgoiccpress.com The combination of microwave heating and ionic liquids has proven to be a particularly effective and green methodology for synthesizing pyrimidine hybrids. nih.gov

Green Chemistry Approach Principle Potential Advantage for Synthesis
Microwave-Assisted Synthesis Rapid, efficient energy transferReduced reaction times, higher yields, fewer side products. tandfonline.combenthamdirect.com
Use of Ionic Liquids Recyclable, non-volatile solvent/catalystAvoids toxic organic solvents, catalyst can be reused. tandfonline.comjapsonline.com
One-Pot Multicomponent Reactions Combining multiple stepsIncreased atom economy, reduced waste from purification steps.

Interdisciplinary Research Integrating this compound with Emerging Technologies

The unique combination of a polymerizable group, a modifiable chloro-substituent, and a biologically relevant heterocycle positions this compound as a prime candidate for integration with cutting-edge technologies.

Nanotechnology and Biosensing: Pyrimidine derivatives have been utilized as fluorescent probes. nih.gov By fabricating this compound into fluorescent organic nanoparticles (FONPs), it may be possible to develop novel sensors. For instance, such FONPs could be designed for the selective detection of pathogenic bacteria, where the fluorescence properties change upon interaction with the target organism. nih.gov The chloro-group provides a convenient site for conjugation to antibodies or other targeting moieties to enhance specificity.

Advanced Drug Delivery Systems: Polymers based on vinylpyridines are extensively studied for their role in smart drug delivery. guidechem.com They can self-assemble into pH-sensitive micelles that are stable at physiological pH but dissociate in the acidic microenvironment of a tumor or within cellular endosomes, triggering the release of an encapsulated drug. nih.govnih.govresearchgate.net A block copolymer incorporating poly(this compound) could be designed to form such micelles. The chloro-substituent offers a unique advantage for post-assembly modification, allowing for the attachment of targeting ligands to direct the nanocarrier to specific cells or tissues.

Functional Polymeric Materials: In materials science, poly(vinylpyridine)s are used to create functional coatings and have been investigated for electronic applications. nih.govpolysciences.com Copolymers of this compound with other monomers could lead to new materials with tunable properties. The ability to chemically modify the chloro-group after polymerization would allow for the fine-tuning of the polymer's electronic, optical, or surface properties for applications in sensors, conductive films, or advanced coatings.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-Chloro-2-vinylpyrimidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps.
  • Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services. Avoid aqueous disposal due to environmental risks .
  • Contamination Control : Use filtered pipette tips and dedicated glassware. Decontaminate surfaces with ethanol after use.

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Use 4-Chloro-2-boronate pyrimidine intermediates (e.g., pinacol ester derivatives) with vinyl halides. Catalyze with Pd(PPh₃)₄ in THF/Na₂CO₃ at 80°C for 12–24 hours. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Direct Chlorination : React 2-vinylpyrimidine with PCl₅ in anhydrous DCM under argon. Quench with ice-water and extract with DCM.

Q. How can this compound be characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Look for vinyl proton signals at δ 6.5–7.2 ppm (doublets) and pyrimidine carbons at 150–160 ppm.
  • IR : Confirm C-Cl stretch at ~750 cm⁻¹ and vinyl C=C at ~1650 cm⁻¹ .
  • X-ray Crystallography : Grow crystals via slow evaporation in ethanol. Resolve crystal structure to confirm regiochemistry (e.g., C-Cl bond length ~1.73 Å) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (1:4). Collect fractions showing UV absorption at 254 nm.
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter. Purity >95% is achievable with two recrystallization cycles .

Q. How does this compound degrade under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Findings : Degrades rapidly at pH >10 (hydrolysis of C-Cl bond) and >40°C (vinyl group polymerization). Store at 0–4°C in amber vials .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use B3LYP hybrid functional with 6-311G(d,p) basis set. Include exact-exchange terms (20% Hartree-Fock) for accurate thermochemistry (avg. error ±2.4 kcal/mol for atomization energies) .
  • Output Metrics : Calculate HOMO-LUMO gaps (~4.5 eV), electrostatic potential maps (nucleophilic sites at Cl and vinyl groups), and Mulliken charges. Validate with experimental UV-Vis spectra .

Q. What mechanisms explain unexpected byproducts in palladium-catalyzed reactions of this compound?

  • Methodological Answer :

  • Side Reactions : Trace Pd(0) aggregation can cause homocoupling (e.g., forming biaryl byproducts). Add EDTA to chelate residual Pd.
  • Isolation : Use preparative HPLC (C18, methanol/water) to separate byproducts. Characterize via HRMS and 2D NMR (e.g., NOESY for stereochemistry) .

Q. How can this compound derivatives be evaluated for antimicrobial activity?

  • Methodological Answer :

  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin).
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) against bacterial dihydrofolate reductase (DHFR). Compare binding energies (< -7 kcal/mol suggests potency) .

Q. What strategies improve synthetic yields of this compound in multi-step reactions?

  • Methodological Answer :

  • Optimization Table :
StepParameterOptimal ConditionYield Improvement
ChlorinationSolventDCM (dry)75% → 89%
CouplingCatalyst Loading2 mol% Pd45% → 68%
  • Microwave Assistance : Reduce reaction time from 24h to 2h (100°C, 300 W) .

Q. How are reaction intermediates analyzed in the synthesis of this compound-based pharmacophores?

  • Methodological Answer :

  • LC-MS/MS : Use electrospray ionization (ESI+) to detect intermediates (e.g., m/z 195.1 for chlorinated precursor).
  • Kinetic Studies : Perform in situ FTIR to monitor vinyl group addition (disappearance of C≡N stretch at 2200 cm⁻¹) .

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